molecular formula C23H29ClN2O3 B13451537 Levocetirizine Ethyl Ester

Levocetirizine Ethyl Ester

Cat. No.: B13451537
M. Wt: 416.9 g/mol
InChI Key: ASHQTVRYHSZGQY-HSZRJFAPSA-N
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Description

Levocetirizine Ethyl Ester is a derivative of Levocetirizine, which is a second-generation antihistamine used primarily for the treatment of allergic rhinitis and chronic idiopathic urticaria. Levocetirizine is the active enantiomer of cetirizine and has a higher affinity for the histamine H1 receptor, making it more effective in smaller doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Levocetirizine Ethyl Ester involves the esterification of Levocetirizine. Typically, this can be achieved by reacting Levocetirizine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale esterification reactors where Levocetirizine and ethanol are continuously fed into the reactor. The reaction mixture is then heated and stirred to facilitate the esterification process. The product is purified through distillation and crystallization techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Levocetirizine Ethyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Levocetirizine and ethanol.

    Oxidation: Depending on the conditions, various oxidized products.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters

Mechanism of Action

Levocetirizine Ethyl Ester, like Levocetirizine, acts as an antihistamine by selectively competing with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This competition prevents histamine from binding to its receptors, thereby inhibiting the allergic response . The ester form may offer different pharmacokinetic properties, potentially improving absorption and bioavailability .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H29ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

ethyl 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate

InChI

InChI=1S/C23H29ClN2O3/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20/h3-11,23H,2,12-18H2,1H3/t23-/m1/s1

InChI Key

ASHQTVRYHSZGQY-HSZRJFAPSA-N

Isomeric SMILES

CCOC(=O)COCCN1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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